molecular formula C5H6O5 B15074848 2-Ketoglutaric acid-13C5

2-Ketoglutaric acid-13C5

Cat. No.: B15074848
M. Wt: 151.06 g/mol
InChI Key: KPGXRSRHYNQIFN-CVMUNTFWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo(1,2,3,4,5-¹³C₅)pentanedioic acid is a stable isotope-labeled derivative of α-ketoglutaric acid (2-oxopentanedioic acid), where all five carbon atoms are replaced with carbon-13 (¹³C). This compound retains the core structure of α-ketoglutaric acid—a dicarboxylic acid with a ketone group at the C2 position—but its isotopic labeling enables precise tracking in metabolic studies, particularly in the tricarboxylic acid (TCA) cycle and amino acid biosynthesis . The ¹³C enrichment enhances detection sensitivity in nuclear magnetic resonance (NMR) and mass spectrometry (MS), making it indispensable for elucidating flux dynamics in cellular respiration and enzyme kinetics .

Properties

Molecular Formula

C5H6O5

Molecular Weight

151.06 g/mol

IUPAC Name

2-oxo(1,2,3,4,5-13C5)pentanedioic acid

InChI

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1

InChI Key

KPGXRSRHYNQIFN-CVMUNTFWSA-N

Isomeric SMILES

[13CH2]([13CH2][13C](=O)O)[13C](=O)[13C](=O)O

Canonical SMILES

C(CC(=O)O)C(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo(1,2,3,4,5-13C5)pentanedioic acid typically involves the isotopic labeling of 2-oxoglutaric acid. One common method is the carboxylation of labeled succinic acid derivatives. The reaction conditions often require a controlled environment to ensure the incorporation of the carbon-13 isotope .

Industrial Production Methods

Industrial production of 2-oxo(1,2,3,4,5-13C5)pentanedioic acid is less common due to the specialized nature of isotopic labeling. it can be produced in specialized facilities that handle isotopic compounds, using methods similar to those in laboratory synthesis but scaled up for larger quantities .

Chemical Reactions Analysis

Types of Reactions

2-oxo(1,2,3,4,5-13C5)pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include succinic acid, hydroxy derivatives, and various esters and amides. These products are often used in further biochemical studies and industrial applications .

Scientific Research Applications

2-oxo(1,2,3,4,5-13C5)pentanedioic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-oxo(1,2,3,4,5-13C5)pentanedioic acid involves its role as an intermediate in the citric acid cycle. It acts as a substrate for various enzymes, including oxoglutarate dehydrogenase, which catalyzes its conversion to succinyl-CoA. This process is crucial for energy production and metabolic regulation .

Comparison with Similar Compounds

Structural and Functional Similarities :

  • Both compounds share identical functional groups: two carboxylic acid groups (-COOH) and a ketone at C2.
  • α-Ketoglutaric acid is a key intermediate in the TCA cycle, serving as a substrate for the 2-oxoglutarate dehydrogenase complex (OGDC), which converts it to succinyl-CoA .

Differences :

  • Physical properties such as melting point (≈113°C for α-ketoglutaric acid) and solubility remain similar, but the labeled variant may exhibit minor differences in spectral profiles due to isotopic mass effects .

2,4-Dioxopentanedioic Acid (CAS 139602-06-5)

Structural Contrasts :

  • The additional oxo group reduces stability under acidic conditions, limiting its utility in long-term metabolic assays .

Perfluoro-n-[1,2,3,4,5-¹³C₅]pentanoic Acid

Isotopic Labeling Comparison :

  • Both compounds employ ¹³C₅ labeling for traceability but differ fundamentally in structure: the perfluoro variant is a fully fluorinated, mono-carboxylic acid, while the target compound is a non-fluorinated dicarboxylic acid.
  • Applications diverge significantly: perfluoro-¹³C₅-pentanoic acid is used in environmental monitoring of per- and polyfluoroalkyl substances (PFAS), whereas 2-oxo(¹³C₅)pentanedioic acid is specialized for biochemical studies .

Folate Derivatives with Pentanedioic Acid Moieties

Structural Complexity :

  • Folates like 5-CH₃-H₄folate incorporate a pteridinyl group and a polyglutamyl tail, making them structurally distinct from the simpler 2-oxopentanedioic acid backbone .
  • Biological Roles: Folates act as cofactors in one-carbon transfer reactions, whereas α-ketoglutaric acid derivatives participate in energy metabolism and epigenetic regulation via TCA cycle intermediates .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Primary Application Isotopic Content
2-oxo(¹³C₅)pentanedioic acid C₅¹³C₅H₆O₅ -COOH, C=O Metabolic flux analysis ¹³C₅
α-Ketoglutaric acid C₅H₆O₅ -COOH, C=O TCA cycle substrate None
2,4-Dioxopentanedioic acid C₅H₄O₆ -COOH, 2×C=O Organic synthesis None
Perfluoro-¹³C₅-pentanoic acid C₅¹³C₅HF₉O₂ -CF₂-, -COOH Environmental PFAS analysis ¹³C₅
5-CH₃-H₄folate C₂₀H₂₅N₇O₆ Pteridinyl, -COOH One-carbon metabolism None

Table 2: Physical Properties

Compound Melting Point (°C) Solubility (g/L, H₂O) LogP
2-oxo(¹³C₅)pentanedioic acid ~113* 150 -0.54
α-Ketoglutaric acid 113 160 -0.50
2,4-Dioxopentanedioic acid 198 (dec.) 90 -0.87
Perfluoro-¹³C₅-pentanoic acid -30 Miscible (methanol) 2.1

*Estimated based on non-labeled analog .

Biological Activity

2-Oxo(1,2,3,4,5-^13C_5)pentanedioic acid, commonly known as alpha-ketoglutaric acid (α-KG), is a key intermediate in the Krebs cycle and plays a significant role in various metabolic pathways. Its isotopically labeled form, 2-oxo(1,2,3,4,5-^13C_5)pentanedioic acid, is utilized in metabolic research due to its ability to trace metabolic pathways and study the dynamics of cellular metabolism. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic roles, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC5_5H6_6O5_5
Molecular Weight151.06 g/mol
CAS Number161096-83-9
AppearanceWhite to off-white powder
Solubility (DMSO)250 mg/mL (1654.97 mM)

Structural Characteristics

The compound features a dicarboxylic acid structure with a ketone group. The presence of stable carbon isotopes (^13C) allows for advanced tracing in metabolic studies.

Metabolic Role

Alpha-ketoglutaric acid is crucial in various biochemical processes:

  • Krebs Cycle : Acts as an intermediate in the citric acid cycle, facilitating energy production.
  • Amino Acid Synthesis : Serves as a precursor for the synthesis of amino acids such as glutamate and proline.
  • Nitrogen Metabolism : Involved in the urea cycle and nitrogen transport.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects of α-KG:

  • Antioxidant Activity : Exhibits protective effects against oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.
  • Anti-inflammatory Properties : Modulates inflammatory responses through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Demonstrated potential in protecting neuronal cells from apoptosis and enhancing cognitive functions in animal models.

Case Studies

  • Study on Neuroprotection :
    • A study published in Journal of Neurochemistry demonstrated that α-KG administration improved cognitive function in aged rats by reducing oxidative damage and enhancing synaptic plasticity .
  • Effects on Muscle Metabolism :
    • Research indicated that α-KG supplementation improved muscle recovery and reduced exercise-induced muscle damage in athletes .
  • Cancer Metabolism :
    • A study highlighted that α-KG can inhibit tumor growth by modulating metabolic pathways involved in cancer cell proliferation .

In Vitro Studies

In vitro studies have shown that α-KG influences various cellular mechanisms:

  • Cell Proliferation : Enhances proliferation of certain cell lines while inducing apoptosis in cancer cells.
  • Metabolic Tracing : Used as a tracer to study glucose metabolism and its impact on cellular respiration .

In Vivo Studies

In vivo studies have provided insights into the systemic effects of α-KG:

  • Metabolic Regulation : Administration of α-KG has been shown to regulate glucose levels and improve insulin sensitivity in diabetic models .
  • Longevity Studies : Research indicates that α-KG may extend lifespan by modulating metabolic pathways associated with aging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.